7,7,9-Trimethyl-2-(2-methylphenyl)-1,2,4-triazaspiro[4.5]decan-3-one
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Overview
Description
7,7,9-Trimethyl-2-(2-methylphenyl)-1,2,4-triazaspiro[4.5]decan-3-one: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Name: this compound
Molecular Formula: CHO
Molecular Weight: 206.32 g/mol
CAS Number: 557785-50-9
Preparation Methods
Unfortunately, specific synthetic routes and reaction conditions for this compound are not widely documented. industrial production methods likely involve multistep processes to achieve the spiro[4.5]decan-2-one core structure. Researchers may explore cyclization reactions or spirocyclization strategies.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to functional group modifications.
Substitution: Substituent groups on the aromatic ring can be replaced via substitution reactions.
Reduction: Reduction of the ketone group could yield secondary or tertiary alcohols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Substitution: Alkyl halides (e.g., bromides, chlorides) and Lewis acids (e.g., AlCl).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products:: The specific products depend on the reaction conditions. Potential products include substituted derivatives or reduced forms of the spiro[4.5]decan-2-one scaffold.
Scientific Research Applications
This compound’s applications span various fields:
Chemistry: It serves as a synthetic building block for spirocyclic compounds.
Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigations into potential pharmacological properties (e.g., antimicrobial, anticancer).
Industry: It may find use in materials science or as a starting material for drug development.
Mechanism of Action
The precise mechanism remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further studies are needed to elucidate its mode of action.
Properties
Molecular Formula |
C17H25N3O |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
7,7,9-trimethyl-2-(2-methylphenyl)-1,2,4-triazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C17H25N3O/c1-12-9-16(3,4)11-17(10-12)18-15(21)20(19-17)14-8-6-5-7-13(14)2/h5-8,12,19H,9-11H2,1-4H3,(H,18,21) |
InChI Key |
QWVCOKXBURSPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)NC(=O)N(N2)C3=CC=CC=C3C)(C)C |
Origin of Product |
United States |
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